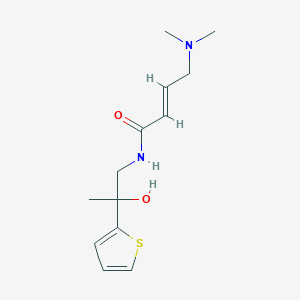
(E)-4-(Dimethylamino)-N-(2-hydroxy-2-thiophen-2-ylpropyl)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(Dimethylamino)-N-(2-hydroxy-2-thiophen-2-ylpropyl)but-2-enamide, also known as DMAPT, is a small molecule inhibitor that has been shown to have potential therapeutic properties in various diseases.
Mechanism Of Action
(E)-4-(Dimethylamino)-N-(2-hydroxy-2-thiophen-2-ylpropyl)but-2-enamide inhibits the activity of the transcription factor NF-κB, which is involved in the regulation of various cellular processes, including inflammation, cell proliferation, and apoptosis. By inhibiting NF-κB activity, (E)-4-(Dimethylamino)-N-(2-hydroxy-2-thiophen-2-ylpropyl)but-2-enamide can reduce inflammation and induce cell death in cancer cells.
Biochemical And Physiological Effects
(E)-4-(Dimethylamino)-N-(2-hydroxy-2-thiophen-2-ylpropyl)but-2-enamide has been shown to have anti-inflammatory effects in various in vitro and in vivo models. It can reduce the production of pro-inflammatory cytokines and chemokines, as well as the infiltration of immune cells into inflamed tissues. (E)-4-(Dimethylamino)-N-(2-hydroxy-2-thiophen-2-ylpropyl)but-2-enamide has also been shown to induce apoptosis in cancer cells through the activation of the caspase pathway.
Advantages And Limitations For Lab Experiments
(E)-4-(Dimethylamino)-N-(2-hydroxy-2-thiophen-2-ylpropyl)but-2-enamide is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to have low toxicity and high selectivity for NF-κB inhibition. However, (E)-4-(Dimethylamino)-N-(2-hydroxy-2-thiophen-2-ylpropyl)but-2-enamide has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in in vivo models.
Future Directions
For (E)-4-(Dimethylamino)-N-(2-hydroxy-2-thiophen-2-ylpropyl)but-2-enamide research include the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its efficacy in clinical trials. (E)-4-(Dimethylamino)-N-(2-hydroxy-2-thiophen-2-ylpropyl)but-2-enamide may also have potential applications in combination therapies with other drugs or immunotherapies.
Synthesis Methods
(E)-4-(Dimethylamino)-N-(2-hydroxy-2-thiophen-2-ylpropyl)but-2-enamide can be synthesized through a multi-step process involving the reaction of 2-bromo-1-(2-hydroxy-2-thiophen-2-yl)propan-1-one with dimethylamine, followed by the reaction with 2-bromo-1-(4-methoxyphenyl)but-2-ene-1-one. The final product is obtained through purification and isolation steps.
Scientific Research Applications
(E)-4-(Dimethylamino)-N-(2-hydroxy-2-thiophen-2-ylpropyl)but-2-enamide has been extensively studied for its potential therapeutic properties in various diseases, including cancer, inflammatory diseases, and neurodegenerative diseases. It has been shown to have anti-inflammatory and anti-tumor properties, as well as the ability to induce apoptosis in cancer cells.
properties
IUPAC Name |
(E)-4-(dimethylamino)-N-(2-hydroxy-2-thiophen-2-ylpropyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-13(17,11-6-5-9-18-11)10-14-12(16)7-4-8-15(2)3/h4-7,9,17H,8,10H2,1-3H3,(H,14,16)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISIKYKVWRGGHC-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CCN(C)C)(C1=CC=CS1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/CN(C)C)(C1=CC=CS1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-(2-hydroxy-2-thiophen-2-ylpropyl)but-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

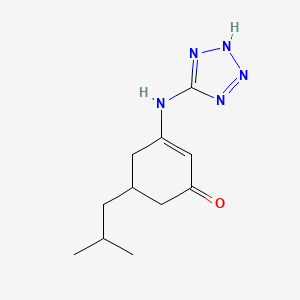
![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B2524977.png)
![Sodium 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2524978.png)
![3-(4-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2524979.png)
![7-(4-benzoylpiperazin-1-yl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2524982.png)
![2-(4-chlorophenyl)-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2524985.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2524986.png)
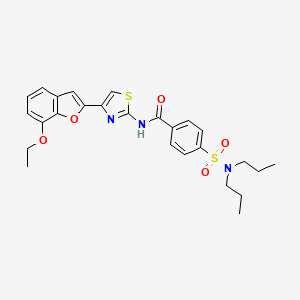
![3-(3,4-dimethoxyphenethyl)-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2524989.png)
![3-[(2-Amino-4-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2524990.png)
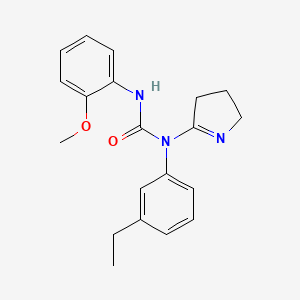
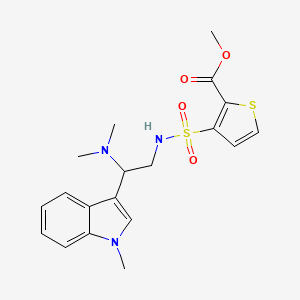
![N-(4-chlorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2524995.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2524996.png)